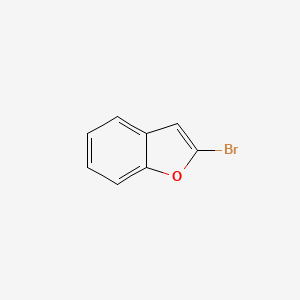

2-Bromobenzofuran

Beschreibung

Significance of Benzofuran (B130515) Core Structures in Chemical Research

The benzofuran ring system, a heterocyclic scaffold composed of a fused benzene (B151609) and furan (B31954) ring, is a cornerstone in the fields of natural product chemistry and medicinal chemistry. nih.gov Its prevalence in a vast array of biologically active molecules has established it as a structure of significant interest for chemical research. rsc.orgrsc.org

Benzofuran derivatives are widespread in nature, forming the structural basis for numerous natural products. rsc.orgrsc.orgnih.gov These naturally occurring compounds often exhibit potent biological and pharmacological activities. rsc.orgrsc.org Consequently, they serve as a primary source for the discovery of new drugs and clinical drug candidates. rsc.org The therapeutic applications of benzofuran-containing compounds are diverse, with some derivatives like psoralen (B192213) and 8-methoxypsoralen being utilized in the treatment of skin conditions. rsc.orgrsc.org The inherent bioactivity of the benzofuran nucleus has made it a focal point for the development of novel therapeutic agents. benthamscience.com

The following table provides examples of naturally occurring and synthetic benzofuran derivatives with recognized biological activities:

| Compound Name | Source/Type | Biological Activity/Application |

| Psoralen | Natural | Treatment of skin diseases rsc.orgrsc.org |

| 8-Methoxypsoralen | Natural | Treatment of skin diseases rsc.orgrsc.org |

| Angelicin | Natural | Treatment of skin diseases rsc.orgrsc.org |

| Amiodarone | Synthetic | Antiarrhythmic drug taylorandfrancis.com |

The benzofuran moiety is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgrsc.orgnih.gov This designation stems from its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological effects. rsc.orgtaylorandfrancis.comresearchgate.net The versatility of the benzofuran framework allows for the design and synthesis of new derivatives with unique structural features and potentially enhanced therapeutic value. researchgate.net

Researchers have extensively explored the benzofuran scaffold to develop agents with various biological activities, including:

Anti-inflammatory rsc.orgrsc.org

Antioxidant rsc.org

Antiviral rsc.org

Neuroprotective nih.gov

The strategic modification of the benzofuran core, through the introduction of different substituents, is a key strategy in the quest for more effective and less toxic therapeutic agents. rsc.orgtaylorandfrancis.com

Ubiquity in Natural Products and Pharmaceuticals

Position of 2-Bromobenzofuran within the Benzofuran Family

Within the large family of benzofuran derivatives, this compound holds a specific and important position due to its unique structural and reactive properties.

This compound is classified as a halogenated derivative of benzofuran. Its formal IUPAC name is 2-bromo-1-benzofuran. uni.lu The structure consists of a benzofuran core with a bromine atom substituted at the second position of the furan ring.

Below are the key structural details for this compound:

| Property | Value |

| Molecular Formula | C₈H₅BrO uni.luambeed.com |

| Molecular Weight | 197.03 g/mol ambeed.com |

| InChI Key | RNEOFIVNTNLSEH-UHFFFAOYSA-N uni.luambeed.com |

The nomenclature of heterocyclic compounds like benzofurans follows systematic rules, though trivial names are also common for simpler structures. libretexts.orglibretexts.orgscribd.com The position of substituents on the benzofuran ring is indicated by numbers, as seen in the naming of this compound.

The presence of the bromine atom at the 2-position significantly influences the chemical reactivity of this compound. This halogen substituent serves as a reactive handle, making the compound a valuable intermediate in organic synthesis. latrobe.edu.auontosight.aivulcanchem.com The bromine atom enhances the electrophilic character of the C-2 position. researchgate.net

This enhanced reactivity allows this compound to participate in a variety of chemical transformations, including:

Cross-coupling reactions: The bromine atom can be readily displaced in reactions such as Suzuki-Miyaura and Sonogashira couplings, enabling the formation of carbon-carbon bonds and the synthesis of more complex molecules. researchgate.net

Nucleophilic substitution: The bromine can be substituted by various nucleophiles.

Halogen-metal exchange: This reaction provides a route to functionalize the 3-position of the benzofuran ring. researchgate.net

The ability to selectively functionalize the benzofuran scaffold via reactions at the bromine-substituted position makes this compound and related bromo-derivatives key building blocks in the synthesis of a wide range of heterocyclic compounds with potential biological applications. sciepub.comresearchgate.netsciepub.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEOFIVNTNLSEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379935 | |

| Record name | 2-bromobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54008-77-4 | |

| Record name | 2-bromobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromobenzofuran and Its Derivatives

Ring Generation via Intramolecular Cyclization

Intramolecular cyclization, where the bond formation to close the furan (B31954) ring occurs within a single molecule, is a highly effective and common approach. The key precursors for these reactions are often ortho-substituted phenols.

Copper-catalyzed methods provide an efficient pathway for the synthesis of 2-bromobenzofurans from 2-(2,2-dibromovinyl)phenol (B8367773) precursors. mdpi.comresearchgate.net A seminal strategy in this area involves the copper-catalyzed intramolecular C-O bond formation. researchgate.net This transformation has been shown to be remarkably efficient, even with trace amounts of copper catalyst. Research has demonstrated that as little as 0.0064 mol% (25 ppm) of copper can catalyze the cyclization, achieving excellent yields and high turnover numbers (TON) up to 15,000. rsc.orgnih.gov The reaction proceeds under mild, fluoride-free conditions. rsc.org Various copper salts, including copper(I) iodide (CuI) and copper(II) acetate (B1210297) (Cu(OAc)₂), have been employed successfully. sioc-journal.cnacs.org Divalent copper salts have been noted to be more effective than monovalent salts in certain tandem etherification reactions that proceed via a 2-bromobenzofuran intermediate. sioc-journal.cn

Table 1: Examples of Copper-Catalyzed Cyclization of 2-(2,2-Dibromovinyl)phenols

| Starting Material | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-(2,2-dibromovinyl)phenol | Cu (trace, 25 ppm) | Cs₂CO₃ | C₂H₅OH | 80 | 98 | rsc.org |

| 4-methyl-2-(2,2-dibromovinyl)phenol | Cu (trace, 25 ppm) | Cs₂CO₃ | C₂H₅OH | 80 | 97 | rsc.org |

| 4-chloro-2-(2,2-dibromovinyl)phenol | Cu(OAc)₂ | Cs₂CO₃ | DMF | 120 | 94 (of 2-phenoxy deriv.) | sioc-journal.cn |

| 2-(2,2-dibromovinyl)phenol | CuI | N/A | N/A | N/A | N/A | acs.org |

Palladium catalysis offers a powerful and versatile alternative for constructing the this compound skeleton. These methods often involve tandem or domino reactions where the cyclization is coupled with other bond-forming events. mdpi.com For instance, a Pd-catalyzed cyclization of 2-(2,2-dibromovinyl)phenols can be the initial step in a one-pot synthesis, leading to a this compound intermediate that is then subjected to a subsequent coupling reaction. beilstein-journals.org

The synthesis of 2-substituted benzofurans can be achieved from o-iodophenols and terminal alkynes through a palladium-copper co-catalyzed Sonogashira coupling followed by intramolecular cyclization. researchgate.netrsc.org While this often leads to non-brominated products, the underlying cyclization principle is key. More directly, palladium catalysts like Pd(OAc)₂ and PdCl₂ have been utilized in the cyclization of 2-(gem-dibromovinyl)phenols. rsc.orgrsc.org These reactions often precede subsequent cross-coupling steps, such as Suzuki reactions, highlighting the utility of the initially formed this compound as a synthetic intermediate. mdpi.combeilstein-journals.org

Table 2: Palladium-Catalyzed Reactions Leading to or Utilizing 2-Bromobenzofurans

| Substrate(s) | Catalyst System | Reaction Type | Product Type | Yield (%) | Reference |

| 2-(2,2-dibromovinyl)phenols | Pd(0) | Cyclization/Sonogashira | 2-Alkynylbenzofurans | N/A | rsc.org |

| 2,3-Dibromobenzofuran (B3192647), Arylboronic acid | Pd(OAc)₂, PPh₃ | Suzuki Coupling | 2-Aryl-3-bromobenzofuran | 95 | beilstein-journals.org |

| 2-Iodophenol, 4-Bromo-1-ethynylbenzene | Pd(II)/CuI/PPh₃ | Coupling/Cyclization | 2-(4-bromophenyl)benzofuran (B12281498) | N/A | mdpi.com |

| 2-(1-Hydroxyprop-2-ynyl)phenols | PdCl₂, KCl | Cycloisomerization | 2-Methylene-2,3-dihydrobenzofuran-3-ols | 80-98 | researchgate.netacs.org |

The oxidative cyclization of o-alkenylphenols, such as 2-allylphenols, represents another strategic approach to the benzofuran (B130515) core. mdpi.com This method typically involves a palladium(II)-catalyzed process that functions similarly to the Wacker oxidation. sci-hub.se The reaction proceeds via an intramolecular nucleophilic attack of the phenolic hydroxyl group on the palladium-complexed alkene. sci-hub.se A reoxidant, such as copper(II) acetate, is often required to regenerate the active Pd(II) catalyst. This method has been optimized to proceed under mild conditions, using a PdCl₂ catalyst with a Cu(OAc)₂-LiCl reoxidant system in aqueous dimethylformamide (DMF), to afford 2-methylbenzofurans in high yields. sci-hub.se While this specific example yields a 2-methyl derivative, the modification of the starting alkenylphenol provides a pathway to other substituted benzofurans.

Acid-catalyzed cyclization provides a metal-free alternative for the synthesis of the benzofuran ring. rsc.org This approach can involve the cyclization of α-aryloxycarbonyl compounds or intramolecular Friedel-Crafts-type reactions. rsc.org A practical example is the two-step synthesis of 5-bromobenzofuran (B130475) starting from p-bromophenol and 2-bromoacetaldehyde dimethyl acetal. The intermediate, 1-bromo-4'-(2,2-dimethoxyethyl) benzene (B151609), undergoes a cyclization reaction when heated in the presence of an acid, such as sulfuric acid or polyphosphoric acid, to yield the final product. google.com This method avoids the use of heavy metal catalysts, offering environmental benefits and simplifying large-scale production. google.com Another strategy involves the acid-promoted cyclization of pinacol-type intermediates, which can be formed from the coupling of a salicylaldehyde (B1680747) and an aromatic aldehyde. researchgate.net

Modern organic synthesis emphasizes efficiency and atom economy, leading to the development of protecting group-free strategies. dntb.gov.ua Protecting groups are temporary masks for reactive functional groups, and their application and subsequent removal add steps to a synthetic sequence. pressbooks.pub By avoiding them, syntheses become more concise and cost-effective.

A one-pot, protecting group-free strategy has been developed for the efficient synthesis of 2-bromo-6-hydroxybenzofurans. rsc.org These compounds are valuable intermediates for the divergent synthesis of a wide array of benzofuran-based natural products. rsc.orgresearchgate.net The method combines a modified Ramirez olefination with an intramolecular cyclization of the resulting gem-dibromoalkenes in a single pot. mdpi.com This approach streamlines the synthesis of complex molecules like various moracin and gramniphenol natural products. rsc.org

Acid-Catalyzed Cyclization of ortho-Substituted Phenol (B47542) Derivatives

Ring Generation via Intermolecular Cyclization

While intramolecular cyclizations are more common for synthesizing pre-functionalized benzofurans like this compound, intermolecular approaches also play a crucial role in building the core structure. These methods typically involve the coupling of two different molecules to form key C-O and/or C-C bonds of the furan ring in a tandem or one-pot process.

A prominent example is the palladium- and copper-cocatalyzed Sonogashira coupling of an o-halophenol (like 2-iodophenol) with a terminal alkyne. researchgate.netrsc.orgnih.gov This reaction first forms an intermolecular C-C bond between the alkyne and the phenol derivative. The resulting o-hydroxyarylalkyne intermediate then undergoes a subsequent intramolecular cyclization in the same pot to furnish the 2-substituted benzofuran. rsc.org The choice of alkyne determines the substituent at the 2-position. This tandem intermolecular coupling followed by intramolecular cyclization is a powerful and convergent method for accessing a diverse range of benzofuran derivatives. mdpi.commdpi.com

Transition-Metal-Free Approaches

Transition-metal-free methods for synthesizing benzofurans offer advantages in terms of cost-effectiveness and reduced metal contamination in the final products. A notable approach involves the base-catalyzed intramolecular cyclization of 2-ynylphenols. rsc.org This method utilizes readily available cesium carbonate (Cs₂CO₃) as the catalyst to facilitate the efficient synthesis of various 2-aryl and 2-alkyl substituted benzofurans in good to excellent yields under mild conditions. rsc.org The broad substrate scope and scalability of this protocol make it a practical route to 2-substituted benzofuran derivatives. rsc.org

Another metal-free strategy is the [3+2] annulation of phenols with propargylic alcohols. This atom-economical process proceeds in two steps: an acid-catalyzed intermolecular C-C bond formation, followed by a base-catalyzed intramolecular O-C bond formation. mdpi.com Furthermore, a metal-free radical cyclization of phenol-linked 1,6-enynes has been developed for the synthesis of 2,3-dicarbonylated benzofurans. thieme-connect.com This one-pot reaction uses TEMPO and t-BuONO under an oxygen atmosphere to generate the desired products. thieme-connect.com

The synthesis of C3-arylated benzofurans can also be achieved without transition metals by reacting benzothiophene (B83047) S-oxides with phenols. manchester.ac.uk This process involves an interrupted Pummerer reaction followed by a sigmatropic rearrangement. manchester.ac.uk Additionally, a concise and highly efficient pathway to 2-substituted methyl benzo[b]furan-3-carboxylates that avoids transition metal catalysts has been reported, often yielding products pure enough to not require flash column chromatography. researchgate.netnih.gov

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis provides a powerful and versatile toolkit for the synthesis of this compound and its derivatives, offering high efficiency and regioselectivity. Palladium-catalyzed reactions are particularly prominent in this area. For instance, 2,3-dibromobenzofurans can undergo regioselective Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form 2-aryl-3-bromobenzofurans or 2,3-diarylbenzofurans, depending on the stoichiometry of the reagents. researchgate.netbeilstein-journals.org Similarly, Sonogashira and Negishi-type cross-coupling reactions on 2,3-dibromobenzofuran and 2,3,5-tribromobenzofuran occur with high regioselectivity at the C-2 position. researchgate.netthieme-connect.comthieme-connect.com

Copper catalysts also play a significant role. A ligand-free CuBr-catalyzed coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes provides a route to substituted benzofurans. mdpi.comorganic-chemistry.org Another copper-catalyzed method involves the reaction of 2-(gem-dibromovinyl)phenols with diorganyl dichalcogenides to produce 2-chalcogenyl-benzofurans. mdpi.com

Other transition metals like ruthenium and rhenium have also been employed. Ruthenium catalysts can be used for the cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols to yield benzofurans. organic-chemistry.org Rhenium-catalyzed carboalkoxylation and carboamination of alkynes offer an efficient pathway to C3-substituted benzofurans under mild conditions. mdpi.com

The following table summarizes selected transition-metal-catalyzed approaches:

| Catalyst System | Starting Materials | Product | Reference |

| Pd(OAc)₂/PPh₃, Cs₂CO₃ | 2,3-Dibromobenzofuran, Triarylbismuths | 2-Aryl-3-bromobenzofuran | beilstein-journals.org |

| PdCl₂(PPh₃)₂/CuI | 2,3-Dibromobenzofuran, Acetylenes | 2-Alkynyl-3-bromobenzofuran | thieme-connect.com |

| CuBr (ligand-free) | Terminal alkynes, N-tosylhydrazones of o-hydroxybenzaldehydes | Substituted benzofurans | mdpi.comorganic-chemistry.org |

| CuI | 2-(gem-Dibromovinyl)phenols, Diorganyl dichalcogenides | 2-Chalcogenyl-benzofurans | mdpi.com |

| Ruthenium complex | Benzannulated homo- and bis-homopropargylic alcohols | Benzofurans | organic-chemistry.org |

Targeted Synthesis of this compound Isomers and Substituted Variants

The specific synthesis of various brominated benzofuran isomers and their derivatives is crucial for their application as building blocks in medicinal chemistry and materials science.

Synthesis of 5-Bromobenzofuran-2-carboxylic Acid Derivatives

Derivatives of 5-bromobenzofuran-2-carboxylic acid are valuable intermediates. The synthesis of ethyl 5-bromobenzofuran-2-carboxylate can be achieved through the esterification of 5-bromobenzofuran-2-carboxylic acid with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid. smolecule.comchemicalbook.com The parent carboxylic acid can be prepared by methods such as the bromination of benzofuran-2-carboxylic acid. ontosight.ai

These derivatives serve as precursors for more complex molecules. For example, 5-bromobenzofuran-2-carbohydrazide can be synthesized from the corresponding ethyl ester by reaction with hydrazine (B178648) hydrate. semanticscholar.org This carbohydrazide (B1668358) can then be reacted with substituted aromatic acids in the presence of phosphorus oxychloride to yield 2-(5-bromobenzofuran-2-yl)-5-substituted-phenyl-1,3,4-oxadiazoles. semanticscholar.org Furthermore, 5-bromobenzofuran-2-carbonyl chloride, prepared by treating the carboxylic acid with thionyl chloride, is a key intermediate for synthesizing various benzofuran derivatives with potential anticancer activity. vulcanchem.com Another synthetic route allows for the creation of 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles from 5-bromobenzofuran-2-carboxylic acid via reduction, iodination, and reaction with sodium azide (B81097) to form an azidomethyl intermediate, followed by a click reaction. asianpubs.org

A summary of the synthesis of 5-bromobenzofuran-2-carboxylic acid derivatives is presented below:

| Starting Material | Reagents | Product | Reference |

| 5-Bromobenzofuran-2-carboxylic acid | Ethanol, Sulfuric acid | Ethyl 5-bromobenzofuran-2-carboxylate | chemicalbook.com |

| Ethyl 5-bromobenzofuran-2-carboxylate | Hydrazine hydrate | 5-Bromobenzofuran-2-carbohydrazide | semanticscholar.org |

| 5-Bromobenzofuran-2-carbohydrazide | Aromatic acids, POCl₃ | 2-(5-Bromobenzofuran-2-yl)-5-substituted-phenyl-1,3,4-oxadiazoles | semanticscholar.org |

| 5-Bromobenzofuran-2-carboxylic acid | Thionyl chloride | 5-Bromobenzofuran-2-carbonyl chloride | vulcanchem.com |

Preparation of 7-Bromobenzofuran (B40398)

A common and scalable method for the preparation of 7-bromobenzofuran involves a two-step process starting from o-bromophenol. google.com In the first step, o-bromophenol is reacted with 2-bromo-1,1-dimethoxyethane (B145963) or 2-chloro-1,1-dimethoxyethane in the presence of a base to form 1-bromo-2'-(2,2-dimethoxyethyl)benzene. google.com The subsequent step is an acid-catalyzed cyclization of this intermediate, typically using phosphoric acid or polyphosphoric acid, to yield 7-bromobenzofuran. google.com This method is advantageous as it avoids the use of heavy metal catalysts. google.com

The reaction conditions for this two-step synthesis are detailed in the following table:

| Step | Reactants | Reagents/Solvents | Temperature | Time | Product | Reference |

| 1 | o-Bromophenol, 2-Bromoacetaldehyde dimethyl acetal | Base (e.g., K₂CO₃), Solvent (e.g., THF) | 25–153 °C | 4–36 hours | 1-Bromo-2'-(2,2-dimethoxyethyl)benzene | google.com |

| 2 | 1-Bromo-2'-(2,2-dimethoxyethyl)benzene | Acid (e.g., H₃PO₄), Solvent (e.g., Chlorobenzene) | 40–210 °C | 12–27 hours | 7-Bromobenzofuran | google.com |

Synthesis of 2,3-Dibromobenzofurans and 2,3,5-Tribromobenzofuran

2,3-Dibromobenzofuran can be synthesized by the bromination of this compound in acetic acid with potassium acetate. beilstein-journals.org A mixture of 2,3-dibromobenzofuran and 2,3-dibromo-2,3-dihydrobenzofuran (B8581267) is often obtained, which can be challenging to separate. thieme-connect.com

2,3,5-Tribromobenzofuran is typically prepared from 5-bromobenzofuran. thieme-connect.comrsc.org The direct bromination of benzofuran can also lead to multiply brominated products, including 2,3,5-tribromobenzofuran. rsc.org These polybrominated benzofurans are valuable substrates for regioselective cross-coupling reactions. researchgate.netbeilstein-journals.orgthieme-connect.comthieme-connect.com For instance, palladium-catalyzed Sonogashira and Negishi cross-coupling reactions occur selectively at the C-2 position of both 2,3-dibromobenzofuran and 2,3,5-tribromobenzofuran. thieme-connect.comthieme-connect.com Subsequent functionalization at the C-3 and C-5 positions can be achieved through methods like halogen-metal exchange, allowing for the synthesis of multiply substituted benzofurans. researchgate.netthieme-connect.comthieme-connect.com

The synthesis of eupomatenoids, which are naturally occurring 2,3,5-trisubstituted benzofurans, has been accomplished starting from 2,3,5-tribromobenzofuran through a series of regioselective cross-coupling reactions. thieme-connect.comrsc.org

Derivatization from 2-Acetyl-5-bromobenzofuran

2-Acetyl-5-bromobenzofuran is a versatile starting material for the synthesis of various heterocyclic compounds. stmjournals.inresearchgate.net It can undergo Claisen-Schmidt condensation with aromatic aldehydes to form chalcones. stmjournals.inresearchgate.netuobaghdad.edu.iq These chalcones are key intermediates for synthesizing a range of heterocyclic systems. For example, reaction of the chalcone (B49325) derived from 2-acetyl-5-bromobenzofuran and 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with various reagents can yield pyridine (B92270) derivatives. stmjournals.inresearchgate.net

The following table lists some of the heterocyclic systems that can be synthesized from chalcones derived from 2-acetylbenzofuran:

| Chalcone Reactant | Reagent | Product | Reference |

| Chalcone from 2-acetylbenzofuran | Hydrazine hydrate | Pyrazoline derivatives | uobaghdad.edu.iq |

| Chalcone from 2-acetylbenzofuran | Hydroxylamine hydrochloride | Isoxazoline derivatives | uobaghdad.edu.iq |

| Chalcone from 2-acetylbenzofuran | Thiourea | Pyrimidine-thiones | uobaghdad.edu.iq |

| Chalcone from 2-acetylbenzofuran | Urea | Pyrimidin-ones | uobaghdad.edu.iq |

This highlights the utility of 2-acetyl-5-bromobenzofuran as a scaffold for generating diverse molecular structures with potential biological activities. stmjournals.inresearchgate.net

Advanced Reactivity and Mechanistic Studies of 2 Bromobenzofuran

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and 2-bromobenzofuran serves as a versatile electrophilic partner in many such transformations. The electron-deficient nature of the C2-position, enhanced by the adjacent oxygen atom, facilitates oxidative addition to low-valent transition metal catalysts, initiating the catalytic cycle.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide, is a widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction is instrumental in the synthesis of 2-arylbenzofurans, a scaffold present in many biologically active molecules and functional materials. beilstein-journals.orgdntb.gov.ua

Research has demonstrated that the Suzuki-Miyaura reaction of 2,3-dibromobenzofuran (B3192647) can be controlled to achieve site-selective arylation. researchgate.net By using one equivalent of an arylboronic acid, the reaction preferentially occurs at the more electron-deficient 2-position, yielding 2-aryl-3-bromobenzofurans. researchgate.net Subsequent coupling with a second, different arylboronic acid can then be performed to generate 2,3-diarylbenzofurans with two distinct aryl groups. researchgate.net This sequential, one-pot approach allows for the efficient construction of unsymmetrical polysubstituted benzofurans. researchgate.net Similarly, 2,3,5-tribromobenzofuran also undergoes Suzuki-Miyaura coupling preferentially at the C2-position. researchgate.net

A series of novel 2-arylbenzo[b]furan derivatives have been synthesized via Suzuki cross-coupling reactions of 2-(4-bromophenyl)benzofuran (B12281498) with various arylboronic acids in an aqueous medium. nih.gov These reactions, catalyzed by a palladium(II) complex in the presence of a base such as potassium carbonate, proceed in good to excellent yields, highlighting the method's efficiency in creating heterobiaryl compounds. dntb.gov.uanih.gov

Table 1: Examples of Suzuki Cross-Coupling Reactions with Brominated Benzofurans

| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 2,3-Dibromobenzofuran | Arylboronic Acid (1 equiv.) | Pd Catalyst | 2-Aryl-3-bromobenzofuran | High | researchgate.net |

| 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic Acid | Pd(II) complex, K₂CO₃ | 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)benzofuran | Good-Excellent | nih.gov |

| 2,3,5-Tribromobenzofuran | Arylboronic Acid | Pd Catalyst | 2-Aryl-3,5-dibromobenzofuran | High | researchgate.net |

This table is for illustrative purposes and specific yields can vary based on reaction conditions.

While palladium is the most common catalyst for cross-coupling reactions, nickel catalysts have emerged as a powerful alternative, often exhibiting unique reactivity. In the case of benzofuran (B130515) derivatives, nickel-catalyzed cross-coupling reactions have been explored, particularly for the activation of otherwise unreactive bonds.

Studies have shown that 2-fluorobenzofurans can undergo efficient nickel-catalyzed cross-coupling with arylboronic acids. beilstein-journals.orgresearchgate.netresearchgate.netbeilstein-archives.org This is significant because the carbon-fluorine bond is typically very strong and difficult to break. The reaction proceeds through the activation of the C-F bond, leading to the formation of 2-arylbenzofurans. beilstein-journals.orgresearchgate.netresearchgate.netbeilstein-archives.org Interestingly, under the optimized conditions for C-F activation, this compound gave very little of the desired coupled product, highlighting the differential reactivity of the carbon-halogen bonds towards the nickel catalyst under these specific conditions. beilstein-journals.orgresearchgate.net This orthogonal reactivity allows for selective transformations on polyhalogenated benzofurans. For instance, a palladium catalyst can be used to selectively couple at a C-Br bond, leaving a C-F bond intact. Subsequently, a nickel catalyst can be employed to functionalize the C-F bond. beilstein-journals.orgresearchgate.netresearchgate.netbeilstein-archives.org

The Kumada coupling, which utilizes a Grignard reagent as the nucleophile, is another important nickel-catalyzed cross-coupling reaction. wikipedia.org Site-selective Kumada cross-coupling has been reported for di- and tri-brominated benzofurans. beilstein-journals.orgbeilstein-journals.org For example, in 3,5-dibromobenzofurans, a nickel-catalyzed Kumada coupling can be used to selectively functionalize the C-5 position. researchgate.net

Table 2: Comparison of Halogen Reactivity in Nickel-Catalyzed Cross-Coupling

| Substrate | Catalyst | Coupling Partner | Outcome | Reference |

| 2-Fluorobenzofuran | Nickel | Arylboronic Acid | C-F bond activation, 2-arylbenzofuran formed | beilstein-journals.orgresearchgate.net |

| This compound | Nickel | Arylboronic Acid | Low yield of coupled product under C-F activation conditions | beilstein-journals.orgresearchgate.net |

| 3,5-Dibromobenzofuran | Nickel | Grignard Reagent | Selective coupling at C-5 position | researchgate.net |

Palladium remains the most versatile and widely used catalyst for cross-coupling reactions involving this compound. A variety of palladium-catalyzed methods have been developed to introduce diverse functionalities at the 2-position of the benzofuran core.

Triarylbismuth reagents have emerged as atom-economical and environmentally benign alternatives to other organometallic reagents in palladium-catalyzed cross-coupling reactions. beilstein-journals.orga-z.lu These reagents can transfer up to three aryl groups to the substrate, maximizing the utility of the aryl source. beilstein-journals.orga-z.lu

The palladium-catalyzed cross-coupling of 2-bromobenzofurans with triarylbismuth reagents provides an efficient route to 2-arylbenzofurans. a-z.luresearchgate.net The reactions are typically fast, often completing within an hour under thermal conditions, and produce high yields of the desired products. a-z.lu A key advantage of this methodology is its application to polyhalogenated benzofurans, where regioselectivity can be achieved. For instance, the reaction of 2,3-dibromobenzofuran with a triarylbismuth reagent under palladium catalysis results in preferential coupling at the more electrophilic C2-position, affording 2-aryl-3-bromobenzofurans in high yields. beilstein-journals.orgbeilstein-journals.org This selectivity allows for the stepwise functionalization of the benzofuran scaffold. beilstein-journals.orgbeilstein-journals.org Subsequent coupling at the C3-position can be achieved under slightly more forcing conditions to generate unsymmetrically substituted 2,3-diarylbenzofurans. beilstein-journals.orgbeilstein-journals.org

Table 3: Palladium-Catalyzed Cross-Coupling of Bromobenzofurans with Triarylbismuth Reagents

| Substrate | Reagent | Catalyst System | Product | Yield (%) | Reference |

| 2,3-Dibromobenzofuran | Tri(p-anisyl)bismuth | Pd(OAc)₂/PPh₃, Cs₂CO₃ | 2-(p-Anisyl)-3-bromobenzofuran | 95 | beilstein-journals.orgbeilstein-journals.org |

| 2,3-Dibromo-5-nitrobenzofuran | Tri(p-tolyl)bismuth | Pd(OAc)₂/PPh₃, Cs₂CO₃ | 2-(p-Tolyl)-3-bromo-5-nitrobenzofuran | 88 | beilstein-journals.orgbeilstein-journals.org |

| 2-Aryl-3-bromobenzofuran | Triarylbismuth | Pd(OAc)₂/PPh₃, Cs₂CO₃ | 2,3-Diarylbenzofuran | 73-83 | beilstein-journals.orgbeilstein-journals.org |

Yields are based on the transfer of three aryl groups from the bismuth reagent where applicable.

The Heck reaction, which couples an alkene with an aryl halide, and the Sonogashira reaction, which couples a terminal alkyne with an aryl halide, are powerful palladium-catalyzed methods for forming carbon-carbon double and triple bonds, respectively. organic-chemistry.orgresearchgate.net

While specific examples detailing the Heck reaction with this compound were not the primary focus of the provided context, the general principles of Heck reactions are well-established and applicable. researchgate.netmdpi.com The reaction would be expected to yield 2-vinylbenzofurans, which are valuable synthetic intermediates.

The Sonogashira reaction of 2,3-dibromobenzofuran has been shown to proceed with high regioselectivity. beilstein-journals.orgbeilstein-journals.org The coupling occurs preferentially at the C2-position to provide 2-alkynyl-3-bromobenzofurans. researchgate.net This site-selectivity is consistent with the higher electrophilicity of the C2-position. beilstein-journals.orgbeilstein-journals.org These 2-alkynyl derivatives can serve as precursors for a variety of more complex heterocyclic structures.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, while the Kumada coupling utilizes a Grignard reagent. wikipedia.orguh.edu Both are powerful palladium- or nickel-catalyzed methods for C-C bond formation.

Site-selective Negishi and Kumada cross-coupling reactions have been reported for polybrominated benzofurans. beilstein-journals.orgbeilstein-journals.org For instance, the palladium-catalyzed Negishi coupling of 2,3-dibromobenzofuran with an organozinc reagent occurs with perfect regioselectivity at the C2-position, yielding 2-substituted-3-bromobenzofurans in good to high yields. researchgate.net This allows for the introduction of various alkyl or aryl groups at the 2-position while leaving the bromine at the 3-position available for subsequent transformations. researchgate.net

Similarly, the Kumada coupling, often catalyzed by nickel, can be used for selective functionalization. wikipedia.orgresearchgate.net As mentioned previously, nickel-catalyzed Kumada coupling has been used to functionalize the C-5 position of 3,5-dibromobenzofurans, demonstrating the tunability of reactivity based on the choice of catalyst and coupling partners. researchgate.net

Heck and Sonogashira Reactions

Regio- and Chemoselective Coupling Studies

The presence of multiple reactive sites in brominated benzofurans necessitates a nuanced understanding of their coupling reactions to achieve desired substitution patterns. Studies on 2,3-dibromobenzofuran and 2,3,5-tribromobenzofuran have demonstrated that regioselective and chemoselective cross-coupling reactions are not only feasible but can be controlled to favor substitution at the C2 position.

Suzuki-Miyaura cross-coupling reactions of 2,3-dibromobenzofuran and 2,3,5-tribromobenzofuran with arylboronic acids show a strong preference for reaction at the C2 position, which is more electron-deficient. researchgate.net This selectivity allows for the synthesis of 2-aryl-3-bromobenzofurans and 2-aryl-3,5-dibromobenzofurans. Further functionalization at the C3 and C5 positions can then be achieved through subsequent coupling reactions, enabling a stepwise construction of multi-substituted benzofurans. researchgate.net

Similarly, Sonogashira and Negishi-type cross-coupling reactions on 2,3-dibromobenzofuran also occur preferentially at the C2 position. researchgate.net The resulting 2-alkynyl or 2-aryl-3-bromobenzofurans can undergo further substitutions at the C3 position. researchgate.net In the case of 2,3,5-tribromobenzofuran derivatives, a halogen-metal exchange can be selectively performed at the C3 position, followed by cross-coupling at C5, demonstrating a high degree of control over the substitution pattern. researchgate.net

The use of triarylbismuths as atom-economic reagents in palladium-catalyzed cross-coupling reactions with 2,3-dibromobenzofurans and 2,3,5-tribromobenzofuran has also been explored. beilstein-journals.org These reactions exhibit high regioselectivity for the C2 position, affording various 2,3-diaryl- and 2,3,5-triarylbenzofuran products in high yields. beilstein-journals.org The optimized conditions for mono-arylation of 2,3-dibromobenzofuran were found to be Pd(OAc)2/4 PPh3 (0.1 equiv) and Cs2CO3 (4 equiv) in NMP at 90 °C for 2 hours. beilstein-journals.org

It is interesting to note that in nickel-catalyzed cross-coupling reactions of 2-halogenated benzofurans with arylboronic acids, this compound showed very low reactivity compared to 2-fluorobenzofuran. beilstein-journals.org This highlights the significant influence of both the halogen substituent and the choice of catalyst on the outcome of the coupling reaction.

Table 1: Regio- and Chemoselective Coupling Reactions of Brominated Benzofurans

| Starting Material | Coupling Partner | Catalyst/Reagents | Position of Primary Substitution | Product Type | Reference |

|---|---|---|---|---|---|

| 2,3-Dibromobenzofuran | Arylboronic Acid | Palladium Catalyst | C2 | 2-Aryl-3-bromobenzofuran | researchgate.net |

| 2,3,5-Tribromobenzofuran | Arylboronic Acid | Palladium Catalyst | C2 | 2-Aryl-3,5-dibromobenzofuran | researchgate.net |

| 2,3-Dibromobenzofuran | Terminal Alkyne | Palladium Catalyst | C2 | 2-Alkynyl-3-bromobenzofuran | researchgate.net |

| 2,3-Dibromobenzofuran | Triarylbismuth | Pd(OAc)2/PPh3, Cs2CO3 | C2 | 2-Aryl-3-bromobenzofuran | beilstein-journals.org |

| This compound | Arylboronic Acid | Nickel Catalyst | C2 | 2-Arylbenzofuran (low yield) | beilstein-journals.org |

Nucleophilic Substitution Reactions

The bromine atom in this compound can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This reactivity is a cornerstone of its utility in synthetic chemistry. For instance, the bromine atom on the benzofuran ring can undergo nucleophilic substitution, enabling further functionalization of the molecule. evitachem.comvulcanchem.com

In the synthesis of benzofuran skeleton neolignans, a key step involves the cyclization of diphenylacetylenes in the presence of bromine in chloroform (B151607) to yield a 3-bromobenzofuran derivative. acs.org This intermediate then undergoes nucleophilic substitution to introduce a formyl or methyl group, providing a pathway to the target natural products. acs.org The reaction of halogenoalkanes with hydroxide (B78521) ions, a classic example of nucleophilic substitution, proceeds via heating under reflux with a solution of sodium or potassium hydroxide, typically in a mixed solvent of ethanol (B145695) and water to ensure solubility of the reactants. chemguide.co.uk This results in the replacement of the halogen with a hydroxyl group to form an alcohol. chemguide.co.uk The mechanism of these reactions can be either SN1 or SN2, depending on the structure of the alkyl halide. chemguide.co.uk

Cyclization and Annulation Reactions

This compound and its derivatives are valuable precursors for the construction of more complex, fused ring systems through cyclization and annulation reactions. These reactions significantly expand the structural diversity of compounds accessible from this starting material.

While direct lactonization involving the benzofuran nucleus of this compound is not extensively documented, related studies on other systems highlight the principles of this transformation. Lactonization is a powerful strategy for C-H functionalization, creating cyclic ester structures. For example, palladium-catalyzed β-C(sp3)-H lactonization of aliphatic acids can be achieved using a sterically bulky oxidant like tert-butyl hydroperoxide (TBHP). nih.gov This process is often challenging due to the disfavored formation of four-membered rings. nih.gov The resulting β-lactones are versatile intermediates that can react with a variety of nucleophiles. nih.gov In a different approach, a domino reaction involving Friedel-Crafts alkylation and subsequent intramolecular lactonization of phenol (B47542) derivatives has been used to produce 3-hydroxy-3H-benzofuran-2-one. rsc.org

This compound derivatives are key building blocks in the synthesis of polycyclic aromatic compounds. For instance, benzofuroquinolines have been prepared through a palladium-catalyzed domino C-N coupling/annulation process. nih.gov This reaction involves the initial Sonogashira coupling of 2,3-dibromobenzofuran to form a 2-alkynyl-3-bromobenzofuran, which then reacts with anilines. nih.gov The electronic nature of the aniline (B41778) dictates the cyclization pathway, with electron-rich anilines leading to benzofuroquinolines and electron-poor anilines yielding benzofuropyrroles. nih.gov

Furthermore, a unique free radical cyclization cascade has been described as an excellent method for synthesizing difficult-to-prepare polycyclic benzofuran compounds. rsc.orgrsc.org Another strategy involves the synthesis of benzofuran-linked o-phenylaldehydes via Suzuki reaction of 3-bromobenzofuran, which can then be transformed into polycyclic heteroarenes like naphtho[2,1-b]benzofuran. researchgate.net

Lactonization Reactions

Radical Reactions and Single-Electron Transfer (SET) Processes

Radical reactions and single-electron transfer (SET) processes offer alternative pathways for the functionalization of this compound, often leading to products that are not accessible through traditional ionic reactions. A single-electron transfer is a fundamental process where one electron is transferred from a donor to an acceptor species, often generating highly reactive radical intermediates. numberanalytics.com

Recent research has shown that heteroatom anions can act as super-electron-donors (SEDs) to initiate radical reactions for the synthesis of 3-substituted benzofurans. nih.govnih.gov In these reactions, a 2-iodophenyl allenyl ether substrate reacts with heteroatomic compounds through a SET process, leading to the formation of 3-functionalized benzofurans. nih.govnih.gov The bromine atom is a versatile functional group that can be introduced onto the 2-position of the benzofuran ring and subsequently used in transition metal-catalyzed cross-coupling reactions. nih.gov

The formation of radical ion pairs through SET between a Lewis base and a Lewis acid has also been observed, a process termed Frustrated Radical Pairs (FRPs). uva.nl These radical species can participate in subsequent reactions. The initiation of radicals can also be achieved through the transfer of a single electron from an alkali metal, like sodium, to an organic compound. libretexts.org

Proposed Reaction Mechanisms and Pathways

Understanding the reaction mechanisms and pathways is crucial for controlling the outcome of reactions involving this compound. For palladium-catalyzed cross-coupling reactions, the mechanism generally involves oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with the coupling partner and reductive elimination to afford the product and regenerate the catalyst. beilstein-journals.org

In the formation of benzofuroquinolines, a detailed DFT study has provided rationalization for the observed selectivities. nih.gov The reaction proceeds via a domino C-N coupling/annulation process, with the regioselectivity of the cyclization (C,N-cyclization vs. N,N-cyclization) being dependent on the electronic properties of the aniline used. nih.gov

For radical reactions initiated by SET, the proposed mechanism involves the transfer of an electron from a donor (e.g., a heteroatom anion) to the substrate, generating a radical anion. nih.govnih.gov This intermediate can then undergo further transformations, such as intramolecular cyclization or coupling with another radical species, to form the final product. nih.govnih.gov

In the case of nucleophilic substitution, the mechanism can be either bimolecular (SN2), involving a one-step process with inversion of configuration, or unimolecular (SN1), proceeding through a carbocation intermediate. chemguide.co.uk The preferred pathway is influenced by the substrate structure, the nucleophile, the leaving group, and the solvent.

Computational Elucidation of Reaction Mechanisms

Detailed research into the synthesis of 3-substituted benzofurans from precursors like 2-iodophenyl allenyl ethers has utilized DFT calculations to map out the entire reaction energy profile. nih.gov Although this specific study does not begin with this compound, it illustrates the typical computational approach used for this class of compounds. The mechanism was elucidated using the M06-2X functional within the Gaussian 16 software package. nih.gov The calculations traced the energy changes from reactants to products, identifying key intermediates and transition states. nih.gov For example, the formation of a triplet state transition state (TS2) was found to have a Gibbs free energy of activation (ΔG) of 14.44 kcal/mol, leading to a radical intermediate that subsequently rearranges via another transition state (TS3) with a very low barrier of 1.07 kcal/mol. nih.gov

| Transition State | Process | Calculated ΔG (kcal/mol) | Reference |

|---|---|---|---|

| TS2 | Electron transfer to form radical intermediate | 14.44 | nih.gov |

| TS3 | Rearrangement of radical intermediate | 1.07 | nih.gov |

Furthermore, computational studies on complex derivatives containing the bromobenzofuran moiety, such as bromobenzofuran-oxadiazoles, have been conducted to understand their electronic properties and chemical reactivity. mdpi.com Using DFT calculations (B3LYP/LANL2DZ), researchers have determined the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical stability of a molecule; a larger gap suggests higher stability and lower reactivity. mdpi.com For instance, in a comparative study of three bioactive bromobenzofuran-oxadiazole compounds (BF-2, BF-5, and BF-6), compound BF-2 was found to have the highest energy gap, indicating the greatest chemical stability among the three. mdpi.com Conversely, compound BF-5 had the highest HOMO energy value, suggesting it has the greatest tendency to donate electrons. mdpi.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| BF-2 | -8.011 | -3.053 | 4.958 | mdpi.com |

| BF-5 | -7.234 | -2.735 | 4.499 | mdpi.com |

| BF-6 | -7.653 | -3.116 | 4.537 | mdpi.com |

These computational approaches are essential for building a comprehensive understanding of the reactivity of this compound and its derivatives, guiding future synthetic strategies and the development of novel functional molecules. nih.govresearchgate.net

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Analysis

Spectroscopic methods are indispensable for confirming the identity and purity of synthesized 2-bromobenzofuran and its derivatives. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. In the context of this compound derivatives, ¹H and ¹³C NMR spectra provide definitive evidence for the arrangement of atoms.

For instance, in studies of various substituted 2-bromobenzofurans, the proton (¹H) NMR spectra typically show signals corresponding to the aromatic protons on the benzofuran (B130515) core in the range of δ 7.11-7.94 ppm. sciepub.com The specific chemical shifts and coupling patterns of these protons are crucial for confirming the substitution pattern on the benzene (B151609) ring. Similarly, the carbon (¹³C) NMR spectra provide information on all carbon atoms within the molecule, including the characteristic signals for the furan (B31954) and benzene rings. mdpi.com The analysis of both ¹H and ¹³C NMR data allows for the unambiguous assignment of the molecular structure. nih.govasianpubs.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives

| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aromatic Protons | 7.11 - 7.94 sciepub.com | 111.1 - 155.8 mdpi.com |

| Furan Ring Proton | 7.03 (singlet) mdpi.com | 101.2 - 110.6 mdpi.comrsc.org |

| Methoxy Group (OCH₃) | 3.84 (singlet) sciepub.com | 55.4 - 56.3 rsc.org |

| Methyl Group (CH₃) | 2.30 - 2.43 (singlet) sciepub.com | 13.8 - 21.4 mdpi.com |

Note: The chemical shifts are indicative and can vary based on the specific substitution pattern and solvent used.

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vulcanchem.com In the case of this compound and its derivatives, IR spectra reveal characteristic absorption bands that confirm the presence of key structural features. For example, the C-Br stretching vibration is a key indicator. vulcanchem.com Additionally, the presence of other functional groups, such as carbonyl (C=O) or hydroxyl (O-H) groups in derivatives, can be confirmed by their distinct IR absorption bands. sciepub.comvulcanchem.com The IR spectrum of the parent benzofuran shows characteristic peaks for its aromatic system. nist.gov

Table 2: Key Infrared (IR) Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-Br | Stretch | ~1274 vulcanchem.com |

| C=O (ester/ketone) | Stretch | 1700 - 1710 sciepub.comvulcanchem.com |

| N-H (amide/amine) | Stretch | 3200 - 3422 sciepub.com |

| Aromatic C-H | Stretch | ~3030 rsc.org |

| Aromatic C=C | Stretch | 1450 - 1612 rsc.org |

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound. mdpi.com This method provides an exact mass measurement, which allows for the unambiguous confirmation of the molecular formula of this compound and its derivatives. nih.govscispace.comresearchgate.net The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions, ensuring the correct identification of the synthesized molecule. beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Computational Chemistry and Modeling

In conjunction with experimental techniques, computational chemistry provides valuable insights into the electronic structure, stability, and potential biological activity of this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations have been applied to study bromobenzofuran derivatives to understand their geometry, electronic properties, and stability. nih.govresearchgate.net These studies can predict various molecular properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netsciensage.info In the context of drug discovery, molecular docking is used to predict how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. asianpubs.org

Studies have shown that bromobenzofuran-containing scaffolds can be docked into the active sites of various enzymes implicated in diseases like cancer. nih.govmdpi.com For example, derivatives have been docked into the ATP-binding pocket of cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase-3β (GSK-3β). vulcanchem.com These docking studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues, providing a rationale for the observed biological activity and guiding the design of more potent inhibitors. researchgate.netmdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior and stability of molecular systems, including the interactions between ligands and their biological targets. In the context of this compound derivatives, MD simulations have been instrumental in validating and refining the understanding of their binding modes and the stability of the resulting complexes.

In recent research, MD simulations were employed to study the dynamics of bromobenzofuran-oxadiazole derivatives when bound to key cancer-related protein targets, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K). mdpi.comnih.gov These simulations are typically performed using sophisticated software packages like AMBER20, which apply force fields such as FF14SB for the receptor and General Amber Force Field (GAFF) for the ligand to describe the interatomic forces. mdpi.com

The general procedure involves taking the docked complex from molecular docking studies and subjecting it to a simulation that mimics physiological conditions. This includes energy minimization of the system, gradual heating to a physiological temperature (e.g., 310 K), equilibration, and finally, a production run for a significant duration, such as 50 nanoseconds, to observe the behavior of the complex over time. mdpi.com

The stability of the protein-ligand complex during the simulation is a key indicator of a viable binding interaction. This stability is assessed by analyzing several parameters derived from the simulation trajectory:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and remains in a stable conformation. Studies on bromobenzofuran-oxadiazole complexes with EGFR and PI3K have shown stable RMSD profiles, confirming the stable binding of these ligands. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuation of individual amino acid residues within the protein. It helps to pinpoint which parts of the protein are flexible and which are stable upon ligand binding. This can reveal important information about the residues that are crucial for the interaction.

Radius of Gyration (RoG): The RoG is a measure of the compactness of the protein structure. A stable RoG value during the simulation indicates that the protein is not undergoing significant unfolding or conformational changes, further supporting the stability of the complex. mdpi.com

These dynamic assessments have consistently confirmed the stable formation of complexes between bromobenzofuran-based ligands and their target enzymes, providing a deeper understanding of their interaction at an atomic level and corroborating the findings from experimental and other in silico methods. mdpi.comnih.gov

Prediction of Binding Affinities and Pharmacological Properties

Computational methods are integral to modern drug discovery for the early-stage evaluation of a compound's potential as a therapeutic agent. These in silico approaches allow for the prediction of binding affinities and a range of pharmacological properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), thereby guiding the selection of the most promising candidates for further development.

Binding Affinity Prediction

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a ligand to its target protein. For derivatives of this compound, docking studies have been performed against several key protein targets implicated in cancer, such as EGFR, PI3K, mTOR, and Tubulin. mdpi.comnih.gov These studies calculate a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction. A more negative score generally indicates a stronger binding affinity.

For instance, studies on a series of bromobenzofuran-oxadiazole derivatives (compounds BF-2, BF-5, and BF-6) revealed excellent binding affinities with the active sites of these enzymes. mdpi.com The binding affinity is further refined using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), which provide a more accurate estimation of the binding free energy. mdpi.comnih.gov

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| BF-5 | EGFR | -15.17 |

| BF-2 | EGFR | -14.17 |

| BF-6 | EGFR | -12.59 |

| BF-2 | PI3K | -14.59 |

| BF-5 | PI3K | -13.17 |

These computational predictions often show a strong correlation with experimental biological data, suggesting that the identified compounds are likely to be effective inhibitors of their respective targets. mdpi.com For example, the high binding affinity of compound BF-5 for EGFR (-15.17 kcal/mol) was consistent with its potent cytotoxic effects observed in vitro against the HepG2 liver cancer cell line. mdpi.com

Pharmacological Properties Prediction

Beyond binding, the success of a drug candidate depends on its pharmacological profile. Various online servers and software, such as SwissADME, admetSAR, and ADMETlab, are used to predict these properties based on the molecule's structure. mdpi.comnih.gov

Key predicted properties for bromobenzofuran derivatives include:

Drug-Likeness: This is often evaluated using rules like Lipinski's "Rule of Five," which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. acs.org Studies have shown that many benzofuran derivatives satisfy these rules, indicating their potential as orally active drugs. kuleuven.be

ADMET Properties:

Absorption: Predictions for bromobenzofuran-oxadiazoles indicated good human intestinal absorption (HIA+). nih.gov

Distribution: The compounds were predicted to be non-substrates of P-glycoprotein (P-gp), a protein that can pump drugs out of cells, which is a favorable characteristic. nih.gov

Metabolism: Predictions can identify potential metabolic liabilities.

Excretion: Properties like water solubility (Log S) are assessed, with studies showing acceptable values for these derivatives. nih.gov

Toxicity: Predictions for mutagenicity, tumorigenicity, and irritability for similar compounds have shown non-toxic profiles. acs.org

| Property | Prediction | Significance |

|---|---|---|

| Lipophilicity (iLogP) | Acceptable | Relates to cell membrane permeability |

| Water Solubility (Log S) | Good | Affects absorption and formulation |

| Human Intestinal Absorption (HIA) | Positive (HIA+) | Indicates good absorption from the gut |

| P-gp Substrate | No | Compound is less likely to be removed from cells by efflux pumps |

These in silico predictions of binding affinity and pharmacological properties are crucial for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process for this compound-based scaffolds. mdpi.comnih.gov

Biological and Pharmaceutical Research Applications

Anticancer and Cytotoxic Potential

Derivatives of the 2-bromobenzofuran core structure have demonstrated notable anticancer and cytotoxic activities across various research models. These compounds are being investigated for their ability to inhibit the growth of cancer cells and trigger programmed cell death, known as apoptosis. researchgate.net

The induction of apoptosis is a crucial mechanism for many anticancer agents, as it leads to the controlled elimination of malignant cells. mdpi.com Research has shown that various benzofuran (B130515) derivatives can initiate this process in human cancer cell lines. researchgate.net For instance, certain bromosubstituted benzofurans have been identified as having high antitumor activity. frontiersin.org Studies on novel 2-acetyl-3-(bromo)methyl benzofurans found that two bromomethyl derivatives were selectively cytotoxic to leukemia cancer cells (K562) while having a less toxic effect on normal cells. frontiersin.org

Furthermore, conjugates of benzofuran with other heterocyclic structures, such as isatin, have been developed and shown to be potent inducers of apoptosis in colon cancer cell lines. researchgate.netmdpi.com One such benzofuran-isatin conjugate, Compound 5a (3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide), displayed a strong and selective anti-proliferative effect against specific colorectal cancer cells. mdpi.com Analysis of fluorinated benzofuran derivatives also suggested that their biological effects, including anticancer activity, are enhanced by the presence of a bromine atom. frontiersin.org These findings underscore the role of the bromobenzofuran scaffold in designing molecules that can effectively inhibit cancer cell proliferation and trigger apoptosis.

A significant area of research has been the evaluation of bromobenzofuran derivatives against hepatocellular carcinoma (HCC), one of the leading causes of cancer-related deaths worldwide. researchgate.net In particular, the human liver cancer cell line HepG2 has been used as a model to test the efficacy of these compounds. researchgate.netresearchgate.netmdpi.com

A series of S-alkylated bromobenzofuran-oxadiazole hybrids, designated BF1-9, were synthesized and tested for their cytotoxic potential against HepG2 cells. researchgate.netresearchgate.net The results highlighted that these derivatives exhibited significant anticancer activity. Among them, compounds BF-2, BF-5, and BF-6 were identified as the most potent, showing the lowest cancer cell viability following treatment. researchgate.netresearchgate.net The 2,5-dimethoxy-based bromobenzofuran-oxadiazole, BF-5, demonstrated particularly excellent cytotoxic efficacy. researchgate.netresearchgate.net Other studies have also noted that thiazolodin-4-one benzofuran derivatives exhibit remarkable antitumor activity against HepG2 cell lines. mdpi.com

Table 1: In Vitro Cytotoxicity of Bromobenzofuran-Oxadiazole Derivatives Against HepG2 Cancer Cell Line

This table presents the percentage of viable HepG2 liver cancer cells remaining after treatment with various bromobenzofuran-oxadiazole compounds, as determined by MTT assay. Lower values indicate higher cytotoxic potential.

| Compound ID | Substitution Pattern | % Cell Viability (Mean ± SD) | Source |

|---|---|---|---|

| BF-5 | 2,5-dimethoxy | 10.41 ± 0.66% | researchgate.net, researchgate.net, |

| BF-2 | 2,4-dichloro | 12.72 ± 2.23% | researchgate.net, researchgate.net, |

| BF-6 | 4-chloro | 13.08 ± 1.08% | researchgate.net, researchgate.net, |

| BF1-9 (Range) | Various | 10.41% to 44.69% | |

To understand how this compound derivatives exert their anticancer effects, researchers have investigated the molecular pathways they influence. Key mechanisms identified include the generation of reactive oxygen species, the activation of apoptotic pathways involving caspases and PARP-1, and the inhibition of critical proteins that regulate cancer cell growth and survival.

Cancer cells often have higher basal levels of reactive oxygen species (ROS) compared to normal cells. While moderate ROS levels can promote cancer progression, a massive accumulation can induce cell death, making ROS manipulation a viable therapeutic strategy. Several studies have shown that benzofuran derivatives can exert their anticancer effects by inducing oxidative stress. researchgate.netmdpi.com

For example, a novel benzofuran derivative, Moracin N, was found to trigger apoptosis and autophagy in lung cancer cells through the accumulation of ROS. researchgate.net Similarly, a study on new brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one revealed that the most active compounds have pro-oxidative effects, increasing ROS levels in leukemia cancer cells. researchgate.net Another benzofuran derivative, BL-038, induced ROS production in human chondrosarcoma cells. Research on halogenated benzofuran derivatives also demonstrated pro-oxidative activity in HepG2 liver cancer cells, suggesting that ROS production is a key mechanism behind their cytotoxic effects. mdpi.com

The process of apoptosis is executed by a family of proteases called caspases. Once activated, effector caspases like caspase-3 and -7 cleave various cellular proteins, including poly(ADP-ribose) polymerase-1 (PARP-1). The cleavage of PARP-1 is a hallmark of apoptosis; it separates the DNA-binding domain from the catalytic domain, preventing DNA repair and promoting cell death. researchgate.net

Research has linked benzofuran derivatives to this specific apoptotic pathway. Studies on some benzofuran derivatives revealed a concentration-dependent cleavage of PARP-1. frontiersin.org The cytotoxic effect of certain benzofuran derivatives has been directly correlated with the induction of apoptosis and the activation of caspase-3. Furthermore, the pro-apoptotic activity of a benzofuran-isatin conjugate (Compound 5a) was shown to enhance PARP cleavage, thereby suppressing the cell's ability to repair DNA. mdpi.com The proapoptotic properties of other benzofuran derivatives have been confirmed through assays that measure the activity of caspase-3 and caspase-7. frontiersin.orgresearchgate.net

The anticancer activity of bromobenzofuran derivatives has also been attributed to their ability to inhibit key molecular targets that are crucial for cancer cell proliferation and survival. These targets include the epidermal growth factor receptor (EGFR), phosphoinositide 3-kinase (PI3K), and the mammalian target of rapamycin (B549165) (mTOR), which are central components of signaling pathways that are often dysregulated in cancer. researchgate.netresearchgate.net Additionally, the inhibition of tubulin polymerization, which disrupts microtubule formation and halts cell division, is another important anticancer mechanism. frontiersin.orgresearchgate.net

In silico and in vitro studies of bromobenzofuran-oxadiazole hybrids (BF1-9) have shown their potential to act as multi-target inhibitors. researchgate.netresearchgate.net Molecular docking studies revealed that derivatives BF-2, BF-5, and BF-6 displayed excellent binding affinities with the active sites of EGFR, PI3K, mTOR, and tubulin. researchgate.netresearchgate.net Computational analyses further suggested that these four enzymes are the probable targets for the highly active BF-5 scaffold. researchgate.netresearchgate.net Notably, docking investigations indicated that compounds BF-5 and BF-6 had higher binding affinities with mTOR than a standard inhibitor, while BF-2 and BF-5 bound strongly to tubulin. researchgate.net Furthermore, analogues of (Z)-2-((5-bromobenzofuran-2-yl)methylene) have been reported to inhibit tubulin polymerization by 50–70% at a concentration of 1 μM. frontiersin.org

Table 2: Investigated Molecular Targets of Bromobenzofuran Derivatives

This table summarizes the key cancer-related proteins that have been identified as potential targets for the anticancer activity of bromobenzofuran derivatives based on molecular modeling and in vitro studies.

| Molecular Target | Function in Cancer | Finding | Source |

|---|---|---|---|

| EGFR | Promotes cell proliferation and survival | Bromobenzofuran-oxadiazoles (BF-2, BF-5, BF-6) show strong binding affinities. | researchgate.net, researchgate.net, |

| PI3K | Key component of the PI3K/AKT/mTOR signaling pathway for growth and proliferation | Bromobenzofuran-oxadiazoles (BF-2, BF-5, BF-6) show strong binding affinities. | researchgate.net, researchgate.net, |

| mTOR | Central regulator of cell growth, proliferation, and metabolism | Bromobenzofuran-oxadiazoles (BF-5, BF-6) show higher binding affinity than a standard inhibitor. | researchgate.net |

| Tubulin | Forms microtubules, essential for cell division (mitosis) | Bromobenzofuran-oxadiazoles (BF-2, BF-5) bind strongly; other derivatives inhibit polymerization. | researchgate.net, researchgate.net, frontiersin.org |

Mechanisms of Action in Anticancer Activity

Caspase Activation and PARP-1 Cleavage

Antimicrobial and Antibacterial Activities

Derivatives of this compound have demonstrated notable efficacy against a variety of microbial pathogens, including those that have developed resistance to multiple drugs.

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. biogecko.co.nzmdpi.com Benzofuran derivatives, including those with a bromine substituent, have been identified as a promising class of compounds in this pursuit. biogecko.co.nz Research has shown that certain this compound derivatives exhibit potent antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria.

For instance, a series of novel benzofuran-based 1,2,4-triazole (B32235) derivatives, specifically 5-bromobenzofuran-triazoles, were synthesized and evaluated for their antibacterial potential against Bacillus subtilis and Escherichia coli. nih.govnih.gov One compound in this series demonstrated excellent therapeutic efficacy against E. coli, with a minimum inhibitory concentration (MIC) of 1.80 ± 0.25 µg/mL, which is comparable to the standard drug penicillin (2.4 ± 1.00 µg/mL). nih.govnih.gov Another derivative was found to be the most active against B. subtilis, with an MIC value of 1.25 ± 0.60 µg/mL, rivaling penicillin's efficacy (1 ± 1.50 µg/mL). nih.govnih.gov

Furthermore, studies on other benzofuran derivatives have highlighted their broad-spectrum antimicrobial activity. For example, some synthesized compounds have shown considerable activity against various microbes, with specific derivatives exhibiting superior activity compared to standard drugs, a phenomenon attributed to the presence of electron-withdrawing groups like bromine. researchgate.net The antimicrobial potential of benzofuran derivatives has also been observed against multidrug-resistant organisms such as Staphylococcus aureus (including MRSA), Pseudomonas aeruginosa, and Klebsiella pneumoniae. rsc.orgnih.govnih.gov

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 5-Bromobenzofuran-triazole derivative (10a) | Escherichia coli | 1.80 ± 0.25 µg/mL | nih.govnih.gov |

| 5-Bromobenzofuran-triazole derivative (10b) | Bacillus subtilis | 1.25 ± 0.60 µg/mL | nih.govnih.gov |

| Chalcomoracin (a 2-arylbenzofuran) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78 µg/mL | nih.gov |

| Benzofuranone derivative (72) | Klebsiella pneumoniae | 0.39 µg/mL | rsc.org |

A key mechanism through which benzofuran derivatives exert their antibacterial effects is the disruption of bacterial cell integrity. The bacterial cell wall, particularly the peptidoglycan layer in Gram-positive bacteria, is a critical structure for survival, and its disruption can lead to cell lysis and death. biomol.comopenstax.org

The lipophilic nature of the bromobenzofuran moiety is thought to facilitate better interaction with the lipid bilayer of bacterial membranes. ijprajournal.com This interaction can lead to increased permeability of the cell membrane, disrupting the osmotic balance and causing leakage of cellular contents. ijprajournal.comcore.ac.uk The imine group (C=N) present in some Schiff base derivatives of benzofuran is also known to bind with cellular components, further contributing to increased membrane permeability. ijprajournal.com

While direct studies on this compound itself are limited, the proposed mechanisms for its derivatives often involve the destabilization of the cell membrane, leading to a loss of essential functions and ultimately, cell death. biomol.comijprajournal.com

Beyond physical disruption of cellular structures, this compound derivatives have been investigated for their ability to inhibit essential bacterial enzymes, which represents a targeted approach to antibacterial therapy. sciepub.com Bacteria rely on a host of enzymes for critical life processes, and the inhibition of these enzymes can halt bacterial growth and proliferation. droracle.ai

One such target is the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli (EcDsbA). This enzyme is crucial for the correct folding of virulence factors in many pathogenic Gram-negative bacteria. A fragment-based drug discovery approach identified 2-(6-bromobenzofuran-3-yl)acetic acid as a hit with affinity for EcDsbA. researchgate.net Subsequent chemical elaboration of this benzofuran fragment suggests the potential to develop a novel class of EcDsbA inhibitors, which could function as anti-virulence compounds. researchgate.net

Additionally, other benzofuran derivatives have been suggested to inhibit bacterial enzymes that are crucial for cell wall synthesis and other metabolic pathways, a property that can be enhanced by the presence of electron-withdrawing groups like bromine. ijprajournal.com

Disruption of Bacterial Cell Walls and Membranes

Enzyme Inhibition Studies

The inhibitory effects of this compound derivatives extend to enzymes relevant to human physiology, indicating their potential for development as therapeutic agents for various diseases.

Cytochrome P450 (CYP) enzymes are a superfamily of proteins primarily found in the liver that are responsible for the metabolism of a vast number of drugs and other xenobiotics. mdpi.comnih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. nih.govfrontiersin.org

Research has shown that certain benzofuran derivatives can act as inhibitors of specific CYP isozymes. For instance, studies have demonstrated that some of these compounds can inhibit CYP1A2 and CYP2C9. mdpi.com While specific data for this compound is not extensively detailed in the provided results, the general class of benzofurans has been shown to interact with these enzymes. Understanding these interactions is crucial for the development of benzofuran-based drugs to avoid potential adverse effects when co-administered with other medications metabolized by these enzymes.

| CYP Isozyme | Inhibitory Activity of Benzofuran Derivatives | Reference |

|---|---|---|

| CYP1A2 | Potent competitive inhibition by some tanshinones (related compounds) | mdpi.com |

| CYP2C9 | Medium competitive inhibition by some tanshinones | mdpi.com |

| CYP2C19 | Inhibition observed with some natural product extracts containing related structures | mdpi.com |

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. wikipedia.org Inhibition of AChE is a primary therapeutic strategy for conditions such as Alzheimer's disease. wikipedia.orgnih.gov

Several studies have highlighted the potential of this compound derivatives as AChE inhibitors. A series of novel benzofuran-based 1,2,4-triazole derivatives were synthesized and evaluated for their AChE inhibitory potential. nih.govnih.gov One compound from this series, a 5-bromobenzofuran-triazole, was identified as a highly potent inhibitor of AChE with an IC50 value of 0.55 ± 1.00 µM. nih.govnih.govresearchgate.net Molecular docking simulations further supported this finding, suggesting that the compound could block the entrance to the enzyme's active site and disrupt the catalytic triad. nih.govnih.govresearchgate.net Another derivative also showed good inhibitory activity with an IC50 value of 0.88 ± 0.50 µM. nih.gov

These findings suggest that the this compound scaffold is a promising starting point for the design of new and effective AChE inhibitors for the potential management of neurodegenerative diseases. nih.govresearchgate.net

| Compound Type | AChE Inhibitory Activity (IC50) | Reference |

|---|---|---|

| 5-Bromobenzofuran-triazole derivative (10d) | 0.55 ± 1.00 µM | nih.govnih.govresearchgate.net |